N-Methyl-m-toluidine

Description

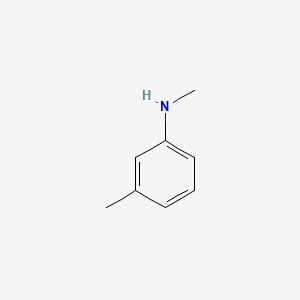

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGJJTQNZVNEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061014 | |

| Record name | Benzenamine, N,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-44-6 | |

| Record name | N,3-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,3-Dimethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-m-toluidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-m-toluidine, with the CAS number 696-44-6 , is a secondary aromatic amine that serves as a crucial intermediate in various chemical syntheses.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] Its core structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 3 and 1, respectively. This substitution pattern significantly influences its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 696-44-6[4][5] |

| Molecular Formula | C₈H₁₁N[5] |

| Molecular Weight | 121.18 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 204-206 °C at 5 mmHg[4] |

| Density | 0.957 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.5560[4] |

| Flash Point | 90 °C (194 °F)[4] |

| Solubility | Insoluble in water; soluble in organic solvents and DMSO.[1][3] |

Synthesis of this compound

The primary methods for synthesizing this compound involve the methylation of m-toluidine or the reduction of m-nitrotoluene followed by methylation.

Synthesis Pathway from m-Toluidine

Synthesis Pathway from m-Nitrotoluene

Experimental Protocols

Methylation of m-Toluidine

This is the most direct route for the synthesis of this compound.[3]

-

Reactants: m-Toluidine, Methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium hydroxide).

-

Procedure (General):

-

Dissolve m-toluidine in a suitable solvent.

-

Add the base to the solution.

-

Slowly add the methylating agent while maintaining the reaction temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Quench the reaction and perform an aqueous workup to remove salts and unreacted base.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by distillation.

-

Reductive Amination of m-Toluidine with Formaldehyde

A variation of the methylation process involves the reaction of m-toluidine with formaldehyde to form an imine intermediate, which is then reduced.

-

Reactants: m-Toluidine, Formaldehyde, Reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

-

Procedure (General):

Applications

This compound is a versatile intermediate with applications in several industrial sectors.

Table 2: Applications of this compound

| Application Area | Description |

| Dye Production | Serves as a key precursor in the synthesis of various dyes and pigments.[3] |

| Pharmaceuticals | Utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] |

| Resins and Adhesives | Incorporated into the formulation of certain types of resins and adhesives.[3] |

Role in Dye Synthesis Workflow

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |

Source: Sigma-Aldrich

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthesis routes. Its primary applications lie in the production of dyes, pharmaceuticals, and polymers. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Methyl-m-toluidine: Chemical Structure and Formula

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of this compound. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and a common synthesis pathway.

Chemical Identity and Structure

This compound is a secondary aromatic amine. Its structure consists of a benzene ring substituted with a methyl group and a methylamino group at positions 1 and 3, respectively. This substitution pattern is also referred to as the 'meta' position.

Chemical Formula: C₈H₁₁N[1][2][3]

IUPAC Name: N,3-dimethylaniline[2]

Synonyms:

Molecular Weight: 121.18 g/mol [1][2]

The chemical structure can be represented in various ways:

-

SMILES: CNc1cccc(C)c1

-

InChI: 1S/C8H11N/c1-7-4-3-5-8(6-7)9-2/h3-6,9H,1-2H3

-

InChI Key: FBGJJTQNZVNEQU-UHFFFAOYSA-N[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for designing experimental setups, understanding its behavior in various solvents, and ensuring safe handling.

| Property | Value |

| Molecular Weight | 121.18 g/mol [1][2] |

| Appearance | Colorless to light orange/yellow/green clear liquid[2][4] |

| Odor | Aromatic, amine-like[7] |

| Density | 0.957 g/mL at 25 °C[3] |

| ~0.932 g/cm³[2] | |

| 0.97 g/cm³[8] | |

| Boiling Point | 204-206 °C at 5 mmHg[3] |

| 207 °C[9] | |

| 206.5 °C[10] | |

| Melting Point | -10.08 °C (estimate)[3] |

| 123 °C[10] | |

| Flash Point | 90 °C (194 °F)[3] |

| 100 °C[9] | |

| 77.3 ± 14.2 °C[10] | |

| Refractive Index | 1.5560 (at 20 °C)[3] |

| 1.56[8] | |

| Water Solubility | Insoluble[3][10] |

| Solubility in Organic Solvents | Soluble in DMSO[2] and other organic solvents. |

| Vapor Pressure | 23.3 - 203 Pa at 20-50 °C[3] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis route for this compound involves a two-step process starting from m-nitrotoluene.[6] A general laboratory-scale synthesis can be achieved through the direct alkylation of m-toluidine.

Method 1: Synthesis from m-Nitrotoluene

This industrial method involves two main reactions: the reduction of the nitro group followed by N-methylation.

-

Step 1: Catalytic Hydrogenation of m-Nitrotoluene to m-Toluidine

-

m-Nitrotoluene is reacted with hydrogen gas under pressure.

-

A metal catalyst, such as Raney nickel, is used to facilitate the reduction of the nitro group to an amino group.[6]

-

The reaction is typically carried out in a suitable solvent and at an elevated temperature and pressure.

-

Upon completion, the catalyst is filtered off, and the m-toluidine is purified by distillation.

-

-

Step 2: N-methylation of m-Toluidine

-

The synthesized m-toluidine is heated with methanol and sulfuric acid under pressure.[6]

-

This reaction leads to the methylation of the amino group, forming this compound.

-

Careful control of reaction conditions is necessary to minimize the formation of the tertiary amine (N,N-Dimethyl-m-toluidine) as a byproduct.[6]

-

The final product is purified, typically by distillation.

-

Caption: Synthesis workflow for this compound.

Method 2: Direct Alkylation of m-Toluidine

This method involves the direct reaction of m-toluidine with a methylating agent.

-

Reaction Setup: m-Toluidine is dissolved in a suitable solvent.

-

Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate, is added to the solution.[6] The stoichiometry should be carefully controlled to favor mono-methylation.

-

Reaction Conditions: The reaction mixture is stirred, and the temperature is controlled. The specific conditions will depend on the chosen methylating agent and solvent.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with an aqueous solution to remove salts and then drying the organic layer. The crude product is then purified, typically by vacuum distillation.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a suitable method for analyzing volatile and semi-volatile compounds like this compound.[6]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

-

Carrier Gas: An inert gas like helium or nitrogen is used.

-

Detector Temperature: Set to a temperature appropriate for the FID.

-

-

Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard to confirm its identity. The peak area can be used for quantification.

Ion Chromatography (IC)

Ion chromatography can also be employed for the analysis of amines.

-

Sample Preparation: The sample can be dissolved in an aqueous solution, potentially with the addition of an organic solvent like acetonitrile to improve solubility.[11]

-

Instrumentation: An ion chromatograph with a cation-exchange column (e.g., IonPac CS17) and a conductivity or UV detector is used.[11]

-

Eluent: A common eluent is a weak solution of methanesulfonic acid (MSA), sometimes with an organic modifier like acetonitrile.[11]

-

Detection: If a UV detector is used, the absorbance can be monitored at a wavelength where the analyte absorbs, such as 210 nm.[11]

-

Analysis: Similar to GC, the retention time and peak area are used for qualitative and quantitative analysis, respectively, by comparison with standards.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound | 696-44-6 | >98% [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Benzenamine, N,3-dimethyl- | C8H11N | CID 69675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 696-44-6 | Benchchem [benchchem.com]

- 7. osha.gov [osha.gov]

- 8. labproinc.com [labproinc.com]

- 9. This compound 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

physical and chemical properties of N-Methyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of N-Methyl-m-toluidine. It includes key data, experimental methodologies, and a visualization of its synthetic pathways and chemical reactivity. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound, also known as N,3-Dimethylaniline, is a secondary aromatic amine. Its properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][3][4] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | -10.08 °C (estimate) | [1][2] |

| Boiling Point | 204-206 °C at 5 mmHg; 206-207 °C | [1][2][3] |

| Density | 0.957 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.5560 | [1][2][3] |

| Flash Point | 194 °F (90 °C) | [1][3] |

| Water Solubility | Insoluble | [1][2] |

| Vapor Pressure | 23.3-203 Pa at 20-50 °C | [2] |

| pKa | 5.00 ± 0.25 (Predicted) | [1] |

Table 2: Chemical and Safety Information

| Property | Value | Reference |

| CAS Number | 696-44-6 | [1][3][4] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), STOT RE 2, Aquatic Chronic 3 | [3] |

| Hazard Symbols | Toxic | [1] |

| Signal Word | Danger | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound is the methylation of m-toluidine. An alternative industrial route involves the catalytic hydrogenation of m-nitrotoluene followed by N-methylation.[1]

Protocol: Methylation of m-Toluidine

This protocol is a representative method for the N-methylation of anilines and can be adapted for this compound.

-

Reaction Setup: In a reaction flask, dissolve m-toluidine in a suitable solvent such as methanol.[1]

-

Addition of Methylating Agent: While stirring, slowly add a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Conditions: The mixture is then stirred for a specified period, often at room temperature or with gentle heating, to ensure the completion of the reaction. Industrial processes may involve heating m-toluidine with methanol and sulfuric acid under pressure.[1]

-

Workup: After the reaction is complete, the mixture is worked up to isolate the product. This typically involves neutralization of any acid, extraction with an organic solvent, and washing of the organic layer.

-

Purification: The crude product is then purified, commonly by distillation under reduced pressure, to yield pure this compound.[5]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of this compound.

-

Boiling Point: The boiling point is determined by distillation at a specific pressure. For substances with high boiling points, vacuum distillation is used to prevent decomposition.

-

Melting Point: For compounds that are solid at room temperature, the melting point is determined using a melting point apparatus. As this compound is a liquid at room temperature, its freezing point would be determined instead.

-

Density: The density is measured using a pycnometer or a density meter at a specified temperature.

-

Refractive Index: The refractive index is determined using a refractometer, typically at 20 °C with the sodium D-line.

-

Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.[1]

Synthesis and Reactivity Overview

The following diagram illustrates the primary synthesis routes and key chemical reactions of this compound.

Caption: Synthetic routes to and major reactions of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of a secondary aromatic amine.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles.[1]

-

Alkylation and Acylation: It readily undergoes alkylation and acylation at the nitrogen atom to form tertiary amines and amides, respectively.[1]

-

Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, making the aromatic ring susceptible to electrophilic substitution reactions.[1]

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that this compound, a relatively simple synthetic organic compound primarily used as a chemical intermediate, is directly involved in complex biological signaling pathways in the manner of a bioactive drug molecule or endogenous signaling molecule. Its toxicological effects are of primary concern in a biological context.

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It is also harmful to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area.[6] In case of contact with skin, wash immediately with plenty of soap and water.[1]

References

A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Methyl-m-toluidine (also known as N,3-Dimethylaniline) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility profile, outlining detailed experimental protocols for determining its solubility, and presenting logical workflows for solubility testing.

Introduction to this compound

This compound is a substituted aromatic amine with the chemical formula C₈H₁₁N. It is a secondary amine in which a methyl group and a m-tolyl group are attached to a nitrogen atom. Its structure, featuring both a hydrophobic aromatic ring and a polar amine group, dictates its solubility behavior. Understanding its solubility is crucial for a wide range of applications, including its use as a solvent, a reagent in organic synthesis, and in the formulation of chemical products.

Qualitative Solubility Profile

This compound is generally characterized as being soluble in organic solvents and practically insoluble in water[1][2]. This is a common characteristic for many aromatic amines where the nonpolar character of the benzene ring dominates the molecule's overall polarity[3].

Key Solubility Observations:

-

Water: Practically insoluble[2]. The presence of the hydrophobic aromatic ring and the additional methyl group limits its ability to form hydrogen bonds with water molecules.

-

Polar Aprotic Solvents: Soluble in solvents like Dimethyl Sulfoxide (DMSO).

-

Polar Protic Solvents: Readily soluble in alcohols such as methanol and ethanol.

-

Nonpolar Solvents: Expected to be soluble in solvents like toluene, benzene, and diethyl ether, similar to its parent compound, m-toluidine.

The N-methylation of m-toluidine to form this compound is expected to slightly increase its lipophilicity, further favoring its solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |

| Ethanol | C₂H₅OH | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |

| Acetone | C₃H₆O | 25 | Data not available | Data not available | Shake-Flask | [Researcher's Data] |

| Dichloromethane | CH₂Cl₂ | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |

| Toluene | C₇H₈ | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |

| n-Hexane | C₆H₁₄ | 25 | Data not available | Data not available | Shake-Flask | [Researcher's Data] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | Data not available | Gravimetric | [Researcher's Data] |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | Data not available | Spectroscopic | [Researcher's Data] |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method will depend on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the end of this period is essential.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility. It is crucial to avoid transferring any undissolved material. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.

-

-

Solvent Evaporation and Quantification:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to decompose or evaporate.

-

Once the solvent is completely removed, reweigh the container with the non-volatile this compound residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in g/100 mL or mol/L.

-

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the UV-Vis region where this compound has a significant absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 4.1.1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

-

Dilute an accurately measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

References

Spectroscopic Profile of N-Methyl-m-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Methyl-m-toluidine (CAS 696-44-6), a vital intermediate in the synthesis of various dyes and pharmaceutical compounds. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aryl-methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic CH | ~7.10 | Multiplet | 1H | - |

| Aromatic CH | ~6.60 | Multiplet | 3H | - |

| NH | ~3.65 | Singlet (broad) | 1H | - |

| N-CH₃ | 2.81 | Singlet | 3H | - |

| Ar-CH₃ | 2.30 | Singlet | 3H | - |

Note: Chemical shifts and coupling constants can be influenced by the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-N (Aromatic) | 149.1 |

| C-CH₃ (Aromatic) | 138.8 |

| Aromatic CH | 129.0 |

| Aromatic CH | 117.8 |

| Aromatic CH | 113.2 |

| Aromatic CH | 110.0 |

| N-CH₃ | 30.8 |

| Ar-CH₃ | 21.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption bands for this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch | Medium |

| ~3050-2950 | C-H Stretch (Aromatic & Aliphatic) | Strong |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Strong, Medium |

| ~1320 | C-N Stretch | Medium |

| ~850-750 | C-H Bend (Aromatic) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 121 | 84.2 | [M]⁺ (Molecular Ion) |

| 120 | 100.0 | [M-H]⁺ |

| 91 | 31.1 | [C₇H₇]⁺ |

| 77 | 11.5 | [C₆H₅]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Data is processed using appropriate software to perform Fourier transformation and phase correction.

IR Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and the resulting ions are detected.[1]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

References

Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or safety advice. N-Methyl-m-toluidine is a chemical with significant toxicological properties and should be handled with extreme care by trained professionals only.

Executive Summary

This compound (CAS No. 696-44-6) is a substituted aromatic amine with applications in chemical synthesis. This technical guide provides a comprehensive overview of its toxicological profile, drawing upon available data for the compound and its close structural analog, m-toluidine, to inform on potential health hazards. The primary toxicological effect of this compound and related anilines is the induction of methemoglobinemia, leading to cyanosis and hypoxia. While specific data on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound are limited, information from studies on m-toluidine suggests potential for systemic effects, including hemolytic anemia and reproductive and developmental effects at high doses. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes the proposed mechanism of toxicity to support risk assessment and safe handling practices in a research and development setting.

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Acute exposure can lead to symptoms such as nausea, vomiting, headache, dizziness, and cyanosis (a bluish discoloration of the skin and mucous membranes) due to the formation of methemoglobin in the blood.[4][5]

Table 1: Acute Toxicity of this compound

| Route | Species | Value | Reference |

| Oral LD50 | Rat (male) | 922 mg/kg | [4] |

| Oral LD50 | Rat | 220 mg/kg | [5] |

| Dermal LD50 | Rabbit | 200 mg/kg | [5] |

Experimental Protocols:

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not identified. However, data for the closely related compound, m-toluidine, is available from an OECD Screening Information Dataset (SIDS).

A combined repeated dose and reproductive/developmental toxicity screening test on m-toluidine in rats (according to OECD TG 422) identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 30 mg/kg/day .[1][6] The primary effects observed at this dose and higher were related to hemolytic anemia, including reduced erythrocyte counts and hemoglobin concentration, as well as histological changes in the liver and spleen (pigment deposition and extramedullary hematopoiesis).[1][6]

Table 2: Repeated Dose Toxicity of m-Toluidine (Surrogate Data)

| Study Type | Species | Route | Dose Levels | LOAEL | Key Findings | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | Rat (Crj: CD (SD)) | Gavage | 0, 30, 100, 300 mg/kg/day | 30 mg/kg/day | Hemolytic anemia, pigment deposition in liver and spleen, renal tubular epithelium lesions. | [1][6] |

Experimental Protocols: OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test)

This guideline is designed to provide initial information on the potential health hazards of a substance following repeated exposure and to provide a screen for potential reproductive and developmental effects.

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Administration: The test substance is administered daily by gavage to several groups of male and female animals at different dose levels.

-

Dosing Period: Males are dosed for a minimum of four weeks (including two weeks prior to mating). Females are dosed throughout the study, including two weeks before mating, during gestation, and through lactation.[5][7][8][9][10]

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Reproductive/Developmental Endpoints: Mating performance, fertility, gestation length, and parturition are assessed. Offspring are examined for viability, growth, and any abnormalities.[5][7][8][9][10]

-

Pathology: At the end of the study, a full necropsy is performed on all adult animals, and organs are weighed. Histopathological examination of major organs and reproductive tissues is conducted.

Genotoxicity

There is limited specific data on the genotoxicity of this compound. For the related compound m-toluidine, the Ames test (a test for gene mutations in bacteria) was negative in Escherichia coli and Salmonella typhimurium.[10]

Experimental Protocols:

-

Ames Test (OECD TG 471): This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, which have regained the ability to synthesize the amino acid.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed.[11][12][13][14][15][16]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells. Cells are treated with the test substance, and metaphase chromosomes are examined for structural damage.[3][17][18][19][20]

Carcinogenicity

No specific carcinogenicity studies for this compound were identified. Safety Data Sheets indicate that it is not classified as a carcinogen by IARC or OSHA.[4] However, the related compound, o-toluidine, is classified as a known human carcinogen.

Given the structural similarities to other carcinogenic toluidine isomers, a carcinogenic potential for this compound cannot be ruled out without further investigation.

Reproductive and Developmental Toxicity

As with other toxicological endpoints, specific reproductive and developmental toxicity data for this compound are scarce. The OECD TG 422 study on m-toluidine provides some insight.

In this study, a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity of 30 mg/kg/day was established.[1][4] At higher doses (100 and 300 mg/kg/day), increased implantation losses were observed.[1][6] For developmental toxicity, the death of pups at 30 and 100 mg/kg/day was considered a result of maternal toxicity (hemolytic anemia leading to a lack of nursing activity).[6]

Table 3: Reproductive and Developmental Toxicity of m-Toluidine (Surrogate Data)

| Study Type | Species | Route | Dose Levels | NOAEL (Reproductive) | Key Findings | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | Rat (Crj: CD (SD)) | Gavage | 0, 30, 100, 300 mg/kg/day | 30 mg/kg/day | Increased implantation losses at ≥100 mg/kg/day. Pup deaths at ≥30 mg/kg/day attributed to maternal toxicity. | [1][4][6] |

Experimental Protocols: Two-Generation Reproduction Toxicity Study (OECD TG 416)

For a more comprehensive assessment of reproductive toxicity, a two-generation study is often conducted.

-

Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.[9]

-

Test Animals: Typically rats.[9]

-

Administration: The test substance is administered to the parent (F0) generation before mating, during gestation, and through lactation. The offspring (F1 generation) are then selected and also administered the substance and assessed for their reproductive capability to produce an F2 generation.

-

Endpoints: A wide range of endpoints are evaluated, including reproductive performance of both generations, and the growth, viability, and development of the offspring. Histopathology of reproductive organs is also performed.[9]

Mechanism of Toxicity: Methemoglobinemia

The primary mechanism of acute toxicity for this compound and other anilines is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.

The metabolic activation of this compound is a critical step in this process. It is proposed that cytochrome P450 enzymes in the liver metabolize the compound through N-hydroxylation, forming a reactive hydroxylamine metabolite. This metabolite can then directly oxidize hemoglobin.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 4. Cytochrome b5 reductase - Wikipedia [en.wikipedia.org]

- 5. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 6. ashpublications.org [ashpublications.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Książki [books.google.pl]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-25-2000, Final Report Mutagenicity Test on T-6564 Measuri - Toxic Docs [toxicdocs.org]

- 18. High chromosomal instability in workers occupationally exposed to solvents and paint removers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 20. From Chromosomal Aberrations to Transcriptome Analysis: Four Decades of Research in Bivalve Genotoxicity [mdpi.com]

The Versatile Intermediate: A Technical Guide to N-Methyl-m-toluidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-m-toluidine, a secondary aromatic amine, serves as a crucial building block in the landscape of organic synthesis. Its unique structural features, including a nucleophilic secondary amine and an activated aromatic ring, make it a versatile precursor for a wide array of complex molecules. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications, offering valuable insights for professionals in chemical research and development.

Physicochemical and Safety Data at a Glance

For ease of reference, the fundamental physicochemical properties and safety information for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N[1][2][3] |

| Molecular Weight | 121.18 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Density | 0.957 g/mL at 25 °C[4] |

| Boiling Point | 204-206 °C at 5 mmHg[4] |

| Melting Point | 123 °C[3] |

| Flash Point | 90 °C (194 °F)[4] |

| Refractive Index | n20/D 1.5560[4] |

| Water Solubility | Insoluble[2][3] |

| Solubility in Organic Solvents | Soluble[1][2] |

Table 2: Safety and Hazard Information

| Hazard Identification | GHS Classification |

| Signal Word | Danger[3][4][5] |

| Hazard Statements | H301: Toxic if swallowed[3] H311: Toxic in contact with skin[3] H331: Toxic if inhaled[3] H373: May cause damage to organs through prolonged or repeated exposure[3] H412: Harmful to aquatic life with long lasting effects[3][6] |

| GHS Pictograms | Acute Toxic; Health Hazard[2] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects[4] |

Synthetic Pathways to this compound

The synthesis of this compound is predominantly achieved through two primary routes: the N-methylation of m-toluidine and the reduction of m-nitrotoluene followed by methylation.

N-Methylation of m-Toluidine

The most direct and common method for preparing this compound is the alkylation of m-toluidine.[1] This involves reacting m-toluidine with a suitable methylating agent, which introduces a methyl group onto the nitrogen atom of the primary amine.[1] Commonly employed methylating agents include dimethyl sulfate and methyl iodide.[2] Industrial-scale synthesis may involve heating m-toluidine with methanol and sulfuric acid under pressure to achieve high conversion rates.[1] A significant challenge in this synthesis is controlling the degree of methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, potentially leading to the formation of the tertiary amine, N,N-Dimethyl-m-toluidine, as a byproduct.[1]

Caption: Synthetic workflow for the N-methylation of m-toluidine.

Synthesis from m-Nitrotoluene

An alternative industrial route begins with m-nitrotoluene.[1] This two-step process first involves the catalytic hydrogenation of m-nitrotoluene to produce m-toluidine.[1] This reduction is typically performed using hydrogen gas under pressure with a metal catalyst such as Raney nickel.[1] The resulting m-toluidine is then N-methylated as described in the previous section to yield the final product.

Experimental Protocol: N-Alkylation of m-Toluidine

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

m-Toluidine

-

Methyl iodide (or other suitable methylating agent)

-

10% Sodium hydroxide solution

-

Ether (or other suitable organic solvent)

-

Concentrated Hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene

-

Flaked potassium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation: In a sealed reaction vessel, combine m-toluidine (1.0 mole equivalent) and methyl iodide (1.0 mole equivalent). The reaction may be allowed to proceed at room temperature or with gentle heating (e.g., 70-80°C) for several hours to days, depending on the scale and specific conditions.[7]

-

Workup: After the reaction is complete, the crystalline mass is broken up. The amine is liberated by adding a 10% sodium hydroxide solution and extracting with an organic solvent like ether. The organic layer is separated, washed with water, and the solvent is removed by distillation to yield the crude this compound.[7]

-

Purification (via Nitroso Compound Formation):

-

The crude amine is dissolved in a solution of hydrochloric acid and water, then cooled in an ice bath.[7]

-

A solution of sodium nitrite in water is added slowly, keeping the temperature below 12°C to form the N-nitroso derivative.[7]

-

The nitroso compound is extracted with ether. The ether is carefully evaporated at a low temperature.[7]

-

-

Reduction and Isolation:

-

The crude nitroso compound is gradually added to a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[7]

-

The reaction mixture is then made strongly basic by the addition of a concentrated sodium hydroxide solution.[7]

-

The resulting suspension is subjected to steam distillation. The distillate is saturated with sodium chloride and extracted with benzene.[7]

-

The benzene extract is dried over potassium hydroxide, and the benzene is distilled off. The remaining product is then purified by vacuum distillation to yield pure this compound.[7]

-

Core Applications in Organic Synthesis

This compound's reactivity makes it a valuable intermediate in the synthesis of a variety of organic molecules.[2] The presence of the electron-donating amino and methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions.[1]

Key Application Areas:

-

Dye and Pigment Production: It serves as a fundamental intermediate in the manufacturing of various dyes and pigments.[2][8]

-

Pharmaceutical Synthesis: The amine functionality of this compound is utilized in the construction of pharmaceutical agents.[2]

-

Agrochemicals: It is a precursor for certain agricultural chemicals.[2]

-

Resins and Adhesives: The compound is used in the formulation of specific types of resins and adhesives.[2]

-

High-Octane Aviation Fuels: Blends of N-methylated toluidines have been explored as components in high-octane aviation fuels to optimize octane numbers and freezing points.[1][9]

-

Asymmetric Synthesis: It has been employed as a nucleophile in reactions such as the asymmetric ring-opening of epoxides.[1]

References

- 1. This compound | 696-44-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 696-44-6 | >98% [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. N-甲基-间甲苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. This compound 696-44-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound-India Fine Chemicals [indiafinechemicals.com]

- 9. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]

discovery and history of N-methylated toluidines

An In-depth Technical Guide to the Discovery and History of N-methylated Toluidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated toluidines, a class of aromatic amines, are pivotal intermediates in the chemical industry with a history deeply rooted in the development of synthetic dyes. This technical guide provides a comprehensive overview of their discovery, historical evolution, and key synthetic methodologies. It includes a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis, and a summary of their modern applications in polymerization, pharmaceuticals, and agrochemicals.

Introduction: From Aniline Dyes to Modern Intermediates

The story of N-methylated toluidines begins not with their own discovery, but with that of their parent compounds: the three isomers of toluidine (ortho, meta, and para). These aryl amines, structurally similar to aniline with a substituted methyl group, were first identified in the mid-19th century, a period of explosive growth in synthetic organic chemistry. The history of these compounds is intrinsically linked to the burgeoning synthetic dye industry of that era.[1]

Initially, toluidines were often found as impurities in aniline, and this "impure" aniline was crucial for the synthesis of early dyes like Fuchsine (Magenta).[2][3] Chemists soon realized that the presence of toluidine was necessary for the formation of these triphenylmethane dyes.[2] This realization spurred further investigation into toluidine and its derivatives. The subsequent development of N-alkylated and N-methylated toluidines was a logical step to modify the chromophoric properties of these dyes, leading to a wider and more vibrant palette of colors.[1] Today, N-methylated toluidines are indispensable building blocks and catalysts in a range of industries far beyond textiles.

Synthesis and Experimental Protocols

The synthesis of N-methylated toluidines can be broadly categorized into several key methods. The choice of method often depends on the desired degree of methylation (mono- vs. di-methylation), scale, and available reagents.

Classical N-Methylation via Nucleophilic Substitution

This is a foundational method involving the reaction of a toluidine isomer with a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the methyl group of the alkylating agent.[1] Careful control of stoichiometry is required to favor mono-methylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine as a side product.[1]

Experimental Protocol: Synthesis of N,N-Dimethyl-p-toluidine via Methylation with Dimethyl Sulfate

This protocol is adapted from a general procedure for the methylation of p-toluidine.

-

Materials:

-

p-Toluidine

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfite

-

Distilled water

-

Organic solvent (e.g., ether)

-

-

Procedure:

-

Dissolve a quantified amount of p-toluidine in distilled water and transfer to a three-neck round-bottom flask equipped with a stirrer and dropping funnel.

-

While stirring, slowly add dimethyl sulfate. A molar ratio of toluidine to dimethyl sulfate of 3:5 is suggested for favoring di-methylation.[4]

-

Control the reaction temperature, for instance, around 60°C, and maintain insulation for approximately 30 minutes after the addition is complete.[4]

-

After the reaction period, cool the mixture to below 35°C.[4]

-

Slowly add NaOH solution to neutralize the reaction mixture.[4]

-

Extract the product using an organic solvent like ether.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfite for at least 2 hours in the dark.[4]

-

Decant the dried solution and perform vacuum distillation to purify the N,N-dimethyl-p-toluidine. The expected yield is approximately 90-94%.[4]

-

High-Temperature Catalytic N-Methylation with Methanol

Industrial-scale production often favors the use of methanol as a methylating agent due to its lower cost. These reactions are typically performed at high temperatures and pressures in an autoclave, often with an acid catalyst.

Experimental Protocol: Synthesis of N,N-Dimethyl-p-toluidine with Methanol

This protocol is based on a documented industrial synthesis method.[5]

-

Materials:

-

p-Toluidine (749 g)

-

Methanol (1,008 g)

-

Phosphorus oxychloride (POCl₃) (7.9 g)

-

-

Procedure:

-

Introduce the mixture of p-toluidine, methanol, and POCl₃ into a 3-liter autoclave equipped with a stirrer.[5]

-

Seal the autoclave and heat it to 280°C.[5]

-

Maintain this temperature for approximately 3 hours. A pressure of about 60 bar will be established.[5]

-

After cooling, the resulting crude product is an oil composed of approximately 94% N,N-dimethyl-p-toluidine, 1% N-methyl-p-toluidine, and <1% unreacted p-toluidine.[5]

-

Further purification can be achieved through distillation.

-

Reductive Alkylation

Another versatile method is reductive alkylation, which involves reacting the toluidine with a carbonyl compound (like formaldehyde for methylation) to form an imine or enamine, which is then reduced in situ. This can also be achieved using metal catalysts under hydrogen pressure with lower aldehydes or ketones.[6]

Physicochemical Properties of N-Methylated Toluidines

The physical and chemical properties of N-methylated toluidines vary depending on the position of the methyl group on the aromatic ring (ortho, meta, or para) and the degree of N-methylation. These properties are summarized in the table below.

| Compound Name | Isomer | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | CAS No. |

| N-Methyl-o-toluidine | Ortho (mono) | C₈H₁₁N | 121.18 | 207[7] | 0.97 (est.)[7] | 1.562 - 1.565[7] | 611-21-2[8] |

| N,N-Dimethyl-o-toluidine | Ortho (di) | C₉H₁₃N | 135.21 | 76 / 18 mmHg | 0.929 | 1.525 | 609-72-3 |

| N-Methyl-m-toluidine | Meta (mono) | C₈H₁₁N | 121.18 | 204-206 / 5 mmHg | 0.957 | 1.5560 | 696-44-6 |

| N,N-Dimethyl-m-toluidine | Meta (di) | C₉H₁₃N | 135.21 | 215 | 0.93 | 1.55 | 121-72-2 |

| N-Methyl-p-toluidine | Para (mono) | C₈H₁₁N | 121.18 | 212[9] | 0.958[9] | 1.557[9] | 623-08-5[9] |

| N,N-Dimethyl-p-toluidine | Para (di) | C₉H₁₃N | 135.21 | 211[10] | 0.937[10] | 1.546[11] | 99-97-8[12] |

Industrial Applications and Significance

The utility of N-methylated toluidines extends across several major industrial sectors, driven by the reactivity of the aromatic amine functionality.

-

Polymer Chemistry: Tertiary amines like N,N-dimethyl-p-toluidine are widely used as highly effective accelerators for the curing of unsaturated polyester, acrylate, and epoxy resins at ambient temperatures.[6][13] This property is critical in applications requiring rapid setting times, such as dental cements, bone cements, industrial adhesives, and artificial fingernail preparations.[6][13] It also functions as a photoinitiator for the polymerization of acrylonitrile.[14]

-

Dye and Pigment Industry: Historically their first major application, N-methylated toluidines continue to be important intermediates in the synthesis of azo and triarylmethane dyes.[1][15]

-

Pharmaceuticals and Agrochemicals: These compounds serve as versatile building blocks for the synthesis of more complex molecules, finding use as intermediates in the production of various drugs and pesticides.[6][15]

-

Fuel Additives: Certain N-alkylated toluidines, including N-methyl-p-toluidine, have been developed for use as anti-knock additives in aviation gasoline.[16]

Key Experimental and Industrial Workflows

The synthesis and application of N-methylated toluidines follow logical chemical pathways that can be visualized to better understand their lifecycle from precursor to final product.

Caption: General synthesis workflow for N-methylated toluidines.

Caption: Industrial applications of N-methylated toluidines.

Conclusion

From their origins as essential components in the 19th-century synthetic dye industry to their current role as versatile chemical intermediates, N-methylated toluidines have a rich history of enabling chemical innovation. The development of diverse and scalable synthetic routes has secured their importance in a multitude of modern applications, most notably in the rapid curing of polymers and resins. For researchers and developers, a thorough understanding of their synthesis, properties, and reactivity is essential for leveraging these valuable compounds in the creation of new materials and molecules.

References

- 1. This compound | 696-44-6 | Benchchem [benchchem.com]

- 2. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. N,N-Dimethyl-P-Toluidine cas 99-97-8 [minglangchem.com]

- 5. prepchem.com [prepchem.com]

- 6. certifico.com [certifico.com]

- 7. chembk.com [chembk.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. N-Methyl-p-toluidine 98 623-08-5 [sigmaaldrich.com]

- 10. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N-Dimethyl-p-toluidine CAS#: 99-97-8 [m.chemicalbook.com]

- 12. N,N-Dimethyl-p-toluidine synthesis - chemicalbook [chemicalbook.com]

- 13. atamankimya.com [atamankimya.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [guidechem.com]

- 16. WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline - Google Patents [patents.google.com]

A Technical Guide to the Basicity of N-Methyl-m-toluidine Compared to Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relative basicity of N-Methyl-m-toluidine and aniline. Basicity, a fundamental chemical property, is critical in drug development for understanding molecular interactions, solubility, and pharmacokinetic profiles. This document outlines the quantitative differences in basicity, the underlying electronic and steric factors, and the experimental methods used for their determination.

Core Concepts in Amine Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, indicating a greater affinity for a proton.[1] For aromatic amines like aniline and its derivatives, basicity is primarily governed by the availability of the nitrogen atom's lone pair of electrons to accept a proton. This availability is modulated by electronic effects (resonance and induction) and steric hindrance around the nitrogen atom.

Quantitative Comparison of Basicity

The basicity of this compound and aniline can be directly compared using the pKa values of their respective conjugate acids.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Aniline |  | 4.61 | [2][3] |

| This compound |  | ~5.00 (Predicted) | [4] |

Analysis: this compound is a stronger base than aniline, as indicated by its higher predicted pKa value. The following sections will explore the structural reasons for this difference.

Factors Influencing Basicity

The difference in basicity between aniline and this compound arises from a combination of electronic and steric effects.

Aniline: The Effect of Resonance

Aniline is a significantly weaker base than aliphatic amines. This is due to the delocalization of the nitrogen's lone pair of electrons into the pi system of the benzene ring through resonance.[2] This delocalization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton.

This compound: Inductive Effects

This compound possesses two electron-donating groups that enhance its basicity compared to aniline:

-

N-Methyl Group: The methyl group attached directly to the nitrogen atom exerts a positive inductive effect (+I). It pushes electron density towards the nitrogen, increasing the availability of the lone pair for protonation. This N-methylation is a primary reason for its increased basicity over its precursor, m-toluidine.[5]

-

Ring-Methyl Group (meta-position): The methyl group on the benzene ring at the meta position also has a weak electron-donating inductive effect. While less impactful than ortho or para substituents, it still contributes to a slight increase in electron density within the ring system, making the amine more basic than aniline.[6]

The combination of these two inductive effects in this compound outweighs the resonance effect that is also present, resulting in a higher overall basicity than aniline.

Experimental Protocols for pKa Determination

The pKa values of amines are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a common and reliable method for determining the pKa of amines.[7]

Methodology:

-

Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent, typically water or a mixed solvent system if the amine has low aqueous solubility.

-

Titration: The amine solution is titrated with a standardized strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated amine (conjugate acid) and the free amine are equal.

Spectrophotometric Determination

This method is particularly useful for aromatic amines that exhibit a change in their UV-Vis absorption spectrum upon protonation.[8]

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the amine is added to each buffer.

-

Spectral Measurement: The UV-Vis absorption spectrum of the amine in each buffer solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and unprotonated forms occurs is identified.

-

Data Analysis: The absorbance at this specific wavelength is plotted against the pH of the solutions. The resulting sigmoidal curve is analyzed. The pKa corresponds to the pH at the inflection point of the curve, where half of the amine is in its protonated form.

Conclusion

This compound is a stronger base than aniline. This increased basicity is attributed to the electron-donating inductive effects of both the N-methyl group and the meta-positioned methyl group on the aromatic ring. These effects increase the electron density on the nitrogen atom, making its lone pair more available for protonation compared to aniline, where resonance delocalization reduces lone pair availability. The basicity of these compounds can be accurately quantified using established experimental techniques like potentiometric titration and spectrophotometry, providing essential data for applications in research and drug development.

References

- 1. pKa of Aniline [vcalc.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 696-44-6 | Benchchem [benchchem.com]

- 6. Which order of basicity is correct? (a) Aniline> m-toluidine> o-toluidine.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

Industrial Manufacturing of N-Methyl-m-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core industrial manufacturing processes for N-Methyl-m-toluidine. The following sections detail the primary synthesis routes, quantitative operational parameters, and detailed experimental protocols, offering valuable insights for research, development, and scale-up activities.

Core Manufacturing Processes

The industrial production of this compound predominantly follows two main synthetic pathways:

-

Direct Methylation of m-Toluidine: This is a common and direct method where m-toluidine is alkylated using a methylating agent. Methanol is the preferred methylating agent in large-scale industrial processes due to its low cost and favorable environmental profile.

-

Reductive Amination of m-Nitrotoluene: This two-step process begins with the catalytic hydrogenation of m-nitrotoluene to produce m-toluidine, which is then subsequently methylated to yield this compound.[1]

The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. Careful control of reaction conditions is crucial in both methods to minimize the formation of the primary byproduct, N,N-Dimethyl-m-toluidine.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial manufacturing processes of this compound, with some data extrapolated from analogous processes for the para-isomer due to the proprietary nature of specific industrial methods for the meta-isomer.

Table 1: Catalyst Composition for Methylation of Toluidine

| Component | Weight Percentage |

| Copper (Cu) | 45.5 - 68.0% |

| Zinc (Zn) | 12.3 - 22.5% |

| Aluminum (Al) | 1.9 - 4.1% |

| Oxygen (O) | 7.8 - 28.2% |

Source: Data derived from patent for N-methyl-p-toluidine synthesis.[2][3]

Table 2: Reaction Conditions for Catalytic Methylation of Toluidine with Methanol

| Parameter | Value |

| Reaction Temperature | 200 - 300 °C |

| Catalyst Loading | 0.1 - 1.5 kg of toluidine per kg of catalyst per hour |

| Molar Ratio (Toluidine:Methanol) | 1:0.7 to 1:5 |

| Molar Ratio (Toluidine:Hydrogen) | 1:0.1 to 1:5 |

| Reactor Type | Tubular Reactor |

Source: Data derived from patent for N-methyl-p-toluidine synthesis.[3]

Table 3: Reaction Conditions for Hydrogenation of m-Nitrotoluene

| Parameter | Value |

| Catalyst | Raney Nickel (containing 12.8-25% Iron) |

| Temperature | ~100 °C |

| Hydrogen Pressure | ~100 bar |

| Solvent | Methanol or Isopropanol/Water |

Experimental Protocols

The following are detailed, representative experimental protocols for the industrial-scale synthesis of this compound.

Protocol 1: Direct Methylation of m-Toluidine via Catalytic Vapor-Phase Reaction

This protocol is based on a continuous process utilizing a fixed-bed catalytic reactor.

1. Catalyst Preparation and Activation:

- The Cu/Zn/Al oxide catalyst is prepared and calcined, typically in a rotary kiln at temperatures between 270 - 550°C.[2]

- The catalyst is loaded into a tubular reactor.

- Prior to the reaction, the catalyst is pretreated (activated) by introducing a stream of hydrogen gas, often diluted with an inert gas like nitrogen, at a temperature of at least 150°C.[3]

2. Reaction Execution:

- A feed stream of m-toluidine and methanol is vaporized and mixed with hydrogen gas.

- The gaseous mixture is continuously passed through the heated tubular reactor containing the activated catalyst.

- The reaction is maintained at a temperature of 200-300°C and a controlled pressure.[3] The molar ratio of m-toluidine to methanol is kept within the range of 1:0.7 to 1:5 to optimize the formation of the mono-methylated product and minimize di-methylation.[3]

3. Product Separation and Purification:

- The reaction mixture exiting the reactor is cooled to condense the liquid products.

- The crude product, containing this compound, unreacted m-toluidine, N,N-Dimethyl-m-toluidine, and water, is collected.

- The components are separated by fractional distillation under reduced pressure. The different boiling points of the components allow for their effective separation.

Protocol 2: Two-Step Synthesis from m-Nitrotoluene

This protocol involves an initial reduction step followed by methylation.

Step 1: Catalytic Hydrogenation of m-Nitrotoluene

1. Reaction Setup:

- A stirred autoclave reactor is charged with m-nitrotoluene, a solvent (typically methanol), and a Raney nickel catalyst.[1]

2. Hydrogenation:

- The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to approximately 100 bar.

- The mixture is heated to around 100°C with vigorous stirring to ensure efficient gas-liquid-solid mixing.

- The reaction is monitored for hydrogen uptake. The completion of the reaction is indicated by the cessation of hydrogen consumption.

3. Product Isolation:

- After cooling and depressurization, the reaction mixture is filtered to remove the Raney nickel catalyst.

- The solvent is removed by distillation to yield crude m-toluidine.

Step 2: Methylation of m-Toluidine

The crude m-toluidine from Step 1 can then be purified and subsequently methylated using a process similar to Protocol 1 or by using other methylating agents like dimethyl sulfate under controlled conditions.[1]

Process Visualizations

The following diagrams illustrate the logical workflows for the primary industrial manufacturing processes of this compound.

Caption: Workflow for Direct Methylation of m-Toluidine.

Caption: Workflow for Synthesis from m-Nitrotoluene.

References

N-Methyl-m-toluidine: A Cornerstone in the Synthesis of Azo Dyes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methyl-m-toluidine, a substituted aromatic amine, serves as a critical intermediate in the synthesis of a wide array of organic compounds, most notably within the dye manufacturing industry. Its chemical structure, featuring a reactive secondary amine and an activated aromatic ring, makes it a versatile precursor for the production of vibrant and durable colorants. This technical guide delves into the core applications of this compound in the dye industry, with a particular focus on the synthesis of azo dyes. It provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved, tailored for an audience of researchers, scientists, and professionals in drug development who may encounter these molecules in their work.

Core Application: Azo Dye Synthesis

The primary application of this compound in the dye industry is as a coupling component in the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings, forming a large conjugated system responsible for the compound's color. The synthesis of azo dyes is a two-step process: diazotization followed by coupling.

-

Diazotization: An aromatic primary amine, known as the diazo component, is treated with a source of nitrous acid (typically sodium nitrite in an acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. This compound, with its electron-donating methyl and N-methyl groups, is an excellent coupling component. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of this compound, typically at the para-position to the amino group, to form the azo dye.

Synthesis of a Representative Azo Dye: 4-((4-Nitrophenyl)diazenyl)-N,N-diethyl-3-methylaniline

Experimental Protocol

The synthesis of azo disperse dyes, such as the analogue N4, generally follows a standardized procedure of diazotization and coupling.[1][2]

Diazotization of 4-Nitroaniline:

-

In a beaker, 1.73 g (0.01 M) of 4-nitroaniline is dissolved in 10 ml of concentrated hydrochloric acid.

-